REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([O:5][CH2:6][CH2:7][N:8]([CH2:13][CH2:14][OH:15])[C:9](=[O:12])[CH2:10]Cl)=[O:4].[H-].[Na+]>O1CCCC1>[Cl:1][CH2:2][C:3]([O:5][CH2:6][CH2:7][N:8]1[CH2:13][CH2:14][O:15][CH2:10][C:9]1=[O:12])=[O:4] |f:1.2|
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Name
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2-(2-chloro-N-(2-hydroxyethyl)acetamido)ethyl 2-chloroacetate
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Quantity
|
269 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OCCN(C(CCl)=O)CCO
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
15 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to react overnight while the temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed one time with 500 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)OCCN1C(COCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |